molecular formula C6H11FN4 B1476460 1-(2-Azidoethyl)-3-fluoropyrrolidine CAS No. 2004348-27-8

1-(2-Azidoethyl)-3-fluoropyrrolidine

Cat. No.: B1476460
CAS No.: 2004348-27-8
M. Wt: 158.18 g/mol
InChI Key: CHOFFMAXCQBPJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Azidoethyl)-3-fluoropyrrolidine is a useful research compound. Its molecular formula is C6H11FN4 and its molecular weight is 158.18 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Utility in Medicinal Chemistry

Fluoropyrrolidine derivatives, such as those synthesized from N-protected 4-fluoropyrrolidine-2-carbonyl fluorides, are significant in medicinal chemistry. They serve as attractive synthons for dipeptidyl peptidase IV inhibitors and can be converted into various useful intermediates like amides, esters, and nitriles with excellent yields. The methodology utilizing these synthons has significantly reduced the synthetic steps needed for preparing fluoropyrrolidine derivatives, which are valuable for medicinal applications (Singh & Umemoto, 2011).

Accessing Fluoropyrrolidines via Azomethine Ylide Chemistry

The synthesis of 3-fluoropyrrolidines and 3,3-difluoropyrrolidines through 1,3-dipolar cycloaddition with simple azomethine ylides demonstrates the accessibility of small fluoropyrrolidines. This method allows for the inclusion of vinyl fluorides from diverse systems such as α,β-unsaturated, styrenyl, and enol ethers, making 3-fluoropyrrolidines readily accessible and highlighting the versatility of fluoropyrrolidine derivatives in synthetic chemistry (McAlpine et al., 2015).

Metabolic Activation and Bioactivation Studies

Research on the metabolic activation of fluoropyrrolidine derivatives, particularly dipeptidyl peptidase-IV (DPP-IV) inhibitors, has shown that these compounds can undergo metabolic activation leading to the formation of chemically reactive intermediates. This bioactivation is crucial for understanding the metabolic pathways and potential toxicological aspects of fluoropyrrolidine-containing pharmaceuticals (Xu et al., 2004).

Synthetic Routes to Fluoropyrrolidines

Various synthetic routes have been developed for fluoropyrrolidines and fluorinated azaheterocycles, which are important as bifunctional building blocks in pharmaceutical compounds. For instance, the synthesis of 4-aminomethyl-4-fluoropiperidines and 3-aminomethyl-3-fluoropyrrolidines involves regioselective bromofluorination, showcasing the methods to incorporate fluorine into pyrrolidine derivatives (Verniest et al., 2010).

Biochemical Analysis

Biochemical Properties

1-(2-Azidoethyl)-3-fluoropyrrolidine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with digestive enzymes such as amylase, lipase, and trypsin . The nature of these interactions varies; while amylase and trypsin are activated, lipase is significantly inhibited

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the expression of genes involved in redox homeostasis and cellular glutathione levels . Additionally, this compound has been found to enhance the viability of human skin fibroblasts, indicating its potential use in cosmetic applications targeting skin aging .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It has been shown to interact with enzymes such as 5-lipoxygenase, which is involved in inflammatory processes . The compound’s mechanism of action includes enzyme inhibition or activation, as well as changes in gene expression. For instance, it has been observed to induce the expression of the heme oxygenase-1 gene, which regulates redox homeostasis .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound remains stable over a wide range of temperatures, from 273.15 K to 373.15 K . Its vapor pressure and dynamic viscosity vary with temperature, which could influence its long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower dosages, the compound exhibits beneficial effects such as enzyme activation and enhanced cell viability . At higher dosages, it may exhibit toxic or adverse effects, including enzyme inhibition and potential cytotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it has been shown to interact with enzymes involved in the aspartic acid metabolic pathway, which is essential for the synthesis of amino acids such as lysine, threonine, methionine, and isoleucine

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Studies have shown that the compound is efficiently taken up by cells through receptor-mediated endocytosis . Once inside the cells, it is distributed to various cellular compartments, including the cytoplasm and endoplasmic reticulum . These findings suggest that the compound’s localization and accumulation within cells are crucial for its biological activity.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound has been shown to localize to specific cellular compartments, such as the endoplasmic reticulum and lysosomes . This localization is mediated by targeting signals and post-translational modifications that direct the compound to these compartments . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

1-(2-azidoethyl)-3-fluoropyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11FN4/c7-6-1-3-11(5-6)4-2-9-10-8/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHOFFMAXCQBPJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1F)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.